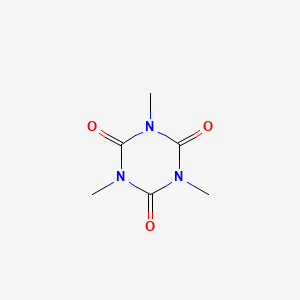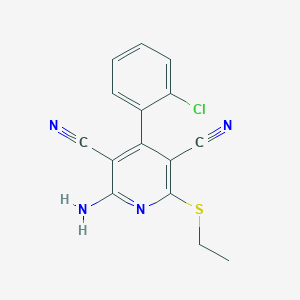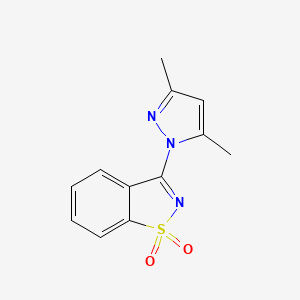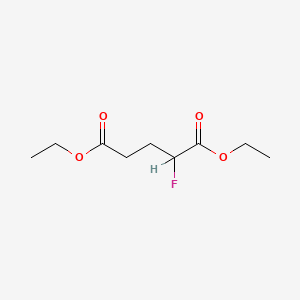
Trimethyl isocyanurate
Overview
Description
Trimethyl isocyanurate is a cyclic trimer of isocyanate molecules, known for its high thermal and mechanical stability. It is a white crystalline solid with the molecular formula C6H9N3O3 and a molecular weight of 171.15 g/mol . This compound is widely used in various industrial applications due to its robust chemical properties.
Mechanism of Action
Target of Action
Trimethyl isocyanurate is a cyclic trimer of isocyanate molecules . The primary targets of this compound are the isocyanate molecules themselves, as they undergo a process known as cyclotrimerization .
Mode of Action
The mode of action of this compound involves a highly exothermic cyclotrimerization process . This process involves the transformation of three isocyanate molecules into an isocyanurate, resulting in a significant release of energy .
Biochemical Pathways
The cyclotrimerization process of isocyanates is the key biochemical pathway involved in the action of this compound . This process is influenced by the substituents of the three nitrogen atoms in the isocyanurate molecules . The cyclotrimerization process is highly exothermic and results in the formation of highly thermostable compounds .
Result of Action
The result of the action of this compound is the formation of a highly thermostable compound . This compound has a variety of applications, including its use in rigid polyurethane foams, elastomers, sealants, coatings, and insulation boards . It is also used in medicines, selective anion binding, functional microporous materials, and coating materials .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the thermal stabilities of the isocyanurate molecules can be altered depending on the substituents of their three nitrogen atoms . Additionally, the cyclotrimerization process is highly exothermic, suggesting that temperature could play a role in the compound’s action .
Biochemical Analysis
Biochemical Properties
Trimethyl isocyanurate plays a significant role in biochemical reactions due to its highly reactive isocyanate groups. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides, often releasing heat in the process . These interactions can lead to the formation of stable complexes or the modification of biomolecules, influencing their function and activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by interacting with cellular proteins and enzymes, potentially altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity with biomolecules can lead to changes in cellular activities, impacting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by modifying their active sites or altering their conformation. The compound’s interaction with nucleophiles, such as hydroxyl groups, can lead to the formation of stable adducts, affecting enzyme activity and gene expression . These molecular interactions are crucial for understanding the compound’s biochemical properties and effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Studies have shown that this compound is highly thermostable, but its stability can be affected by the presence of other reactive compounds . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause significant changes in cellular metabolism and enzyme activity, potentially leading to toxicity . Understanding the dosage effects is crucial for determining safe and effective use of the compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. The compound’s reactivity with nucleophiles can lead to the formation of stable adducts, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential effects on metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding the subcellular localization of this compound is essential for elucidating its biochemical properties and effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyl isocyanurate is typically synthesized through the cyclotrimerization of methyl isocyanate. This process is highly exothermic, with an enthalpy change of -66.4 kcal/mol . The reaction is usually catalyzed by various catalysts to enhance the efficiency and yield of the product .
Industrial Production Methods: In industrial settings, this compound is produced by reacting methanol with methyl carbamate . This method is preferred due to its cost-effectiveness and scalability. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Trimethyl isocyanurate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution can produce a variety of substituted isocyanurates .
Scientific Research Applications
Trimethyl isocyanurate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various polymers and materials due to its stability and reactivity.
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Comparison with Similar Compounds
Triethyl isocyanurate: Similar in structure but with ethyl groups instead of methyl groups.
Triphenyl isocyanurate: Contains phenyl groups, leading to different chemical properties and reactivity.
Uniqueness: Trimethyl isocyanurate is unique due to its high thermal stability and the efficiency of its synthesis. The presence of methyl groups provides a balance between reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-7-4(10)8(2)6(12)9(3)5(7)11/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWDQDMGFXRVFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)N(C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Record name | TRIMETHYL ISOCYANURATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21185 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074856 | |
| Record name | Trimethyl isocyanurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Monoclinic prisms (from water or alcohol). (NTP, 1992) | |
| Record name | TRIMETHYL ISOCYANURATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21185 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
525 °F at 760 mmHg (NTP, 1992) | |
| Record name | TRIMETHYL ISOCYANURATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21185 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
827-16-7 | |
| Record name | TRIMETHYL ISOCYANURATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21185 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trimethyl isocyanurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethyl isocyanurate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimethyl isocyanurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIMETHYL ISOCYANURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWL7B55ECL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
349 to 351 °F (NTP, 1992) | |
| Record name | TRIMETHYL ISOCYANURATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21185 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of Trimethyl isocyanurate and what are its key physical properties?
A1: this compound is a cyclic trimer of methyl isocyanate. Its molecular formula is C6H9N3O3 and its molecular weight is 171.15 g/mol [, ]. The crystal structure of this compound reveals a network of C–H...O hydrogen bonds. Interestingly, the crystal contains two symmetry-independent molecules, each forming its own layer structure [].
Q2: How thermally stable is this compound and how does its structure relate to this property?
A2: this compound is known for its high thermal stability []. Computational studies have shown that the cyclotrimerization of methyl isocyanate to form this compound is a highly exothermic process, with an enthalpy change calculated to be -66.4 kcal/mol []. This high stability is attributed, in part, to attractive dispersion interactions between the methyl substituents [].
Q3: Can you elaborate on the computational studies performed on this compound and their implications?
A3: Computational chemistry techniques, such as Huckel MO calculations and graph-theoretical calculations, have been employed to study this compound [, ]. These studies have provided valuable insights into the molecule's thermochemical properties, such as atomization enthalpies and cyclotrimerization energies [, ]. For instance, Huckel MO calculations using Hess–Schaad heteroatom parameters revealed that this compound is not significantly strained []. Additionally, the calculations indicated no significant resonance stabilization for six-, eight-, and ten-membered rings composed of CO–N linkages, further supporting the stability of the six-membered ring structure of this compound [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[6-(3,5-dimethylphenyl)sulfanyl-5-ethyl-2,4-dioxo-pyrimidin-1-yl]-N-[12-[[1-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2-oxo-pyrimidin-4-yl]amino]dodecyl]pentanamide](/img/structure/B1199629.png)

![3-[(1-tert-butyl-5-tetrazolyl)-[2-furanylmethyl(2-oxolanylmethyl)amino]methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B1199632.png)
![5-[3-(dimethylamino)phenyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1199633.png)




![1-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1199643.png)

